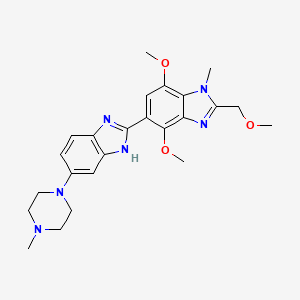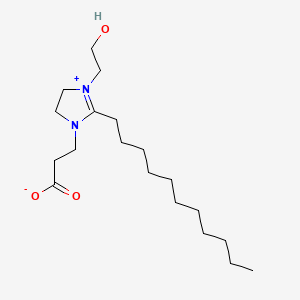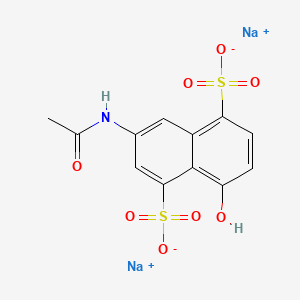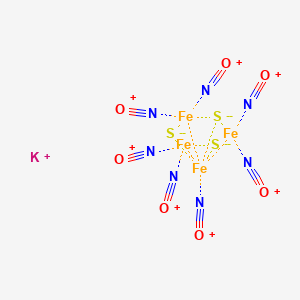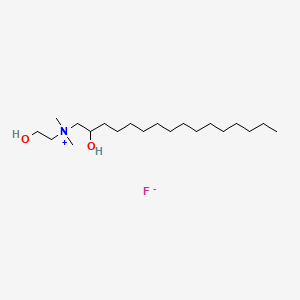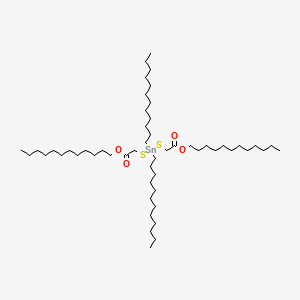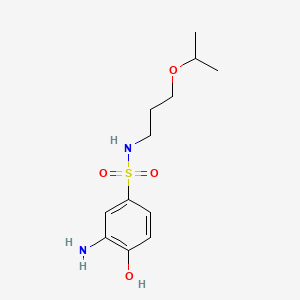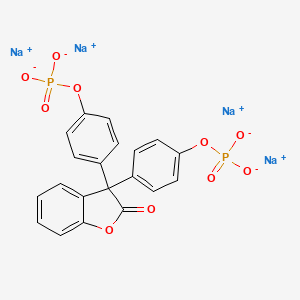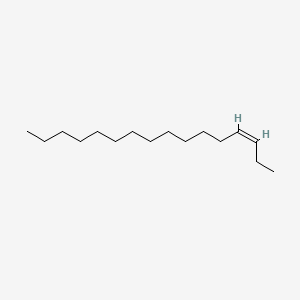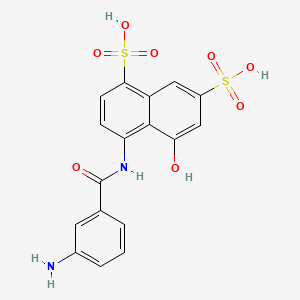
4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of amino, hydroxyl, and sulfonic acid functional groups, making it highly versatile in various chemical reactions and applications. It is often used in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid typically involves multiple steps, starting with the preparation of the naphthalene core The process often begins with the sulfonation of naphthalene to introduce sulfonic acid groups at the 1 and 7 positions
The next step involves the acylation of 3-aminobenzoic acid to form 3-aminobenzoyl chloride, which is then reacted with the hydroxylated naphthalene derivative to form the desired compound. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions. The use of continuous flow reactors allows for the efficient production of the compound with high purity and yield. The process involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Applications De Recherche Scientifique
4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance pigments and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are influenced by the compound’s ability to interact with key proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Aminobenzoic acid
- 5-Hydroxy-2-naphthalenesulfonic acid
- 4-Aminobenzoic acid
Uniqueness
4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid is unique due to the presence of multiple functional groups that allow it to participate in a wide range of chemical reactions. Its structural complexity and versatility make it a valuable compound in various fields of research and industry. Compared to similar compounds, it offers enhanced reactivity and the ability to form more complex derivatives, making it a preferred choice for specific applications.
Propriétés
Numéro CAS |
70239-77-9 |
|---|---|
Formule moléculaire |
C17H14N2O8S2 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
4-[(3-aminobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C17H14N2O8S2/c18-10-3-1-2-9(6-10)17(21)19-13-4-5-15(29(25,26)27)12-7-11(28(22,23)24)8-14(20)16(12)13/h1-8,20H,18H2,(H,19,21)(H,22,23,24)(H,25,26,27) |
Clé InChI |
GXAGGOUUTLWTGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)

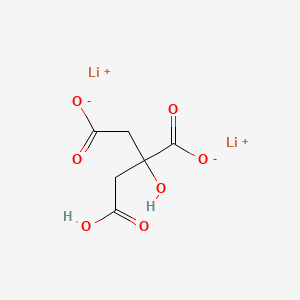
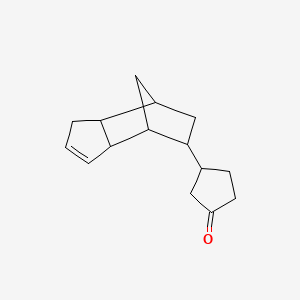
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
